molecular formula C12H9BrFNO B2603941 4-Bromo-2-(2-fluorobenzyloxy)pyridine CAS No. 2091080-15-6

4-Bromo-2-(2-fluorobenzyloxy)pyridine

Cat. No.: B2603941
CAS No.: 2091080-15-6
M. Wt: 282.112
InChI Key: QCTVJTYQHGDLEK-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-fluorobenzyloxy)pyridine is an organic compound with the molecular formula C12H9BrFNO. It is a derivative of pyridine, substituted with a bromo group at the 4-position and a 2-fluorobenzyloxy group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-fluorobenzyloxy)pyridine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-fluorobenzyloxy)pyridine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while nucleophilic substitution could yield various substituted pyridines .

Scientific Research Applications

4-Bromo-2-(2-fluorobenzyloxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-fluorobenzyloxy)pyridine depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations through its reactive bromo and fluorobenzyloxy groups. The molecular targets and pathways involved would vary based on the context of its use, such as in biological assays or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(2-fluorobenzyloxy)pyridine is unique due to the presence of both bromo and 2-fluorobenzyloxy groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to participate in diverse chemical reactions and its applications in various fields highlight its importance in scientific research .

Biological Activity

4-Bromo-2-(2-fluorobenzyloxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11H9BrFNO
  • CAS Number : 2091080-15-6

The compound features a pyridine ring substituted with a bromo group and a fluorobenzyloxy moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Anticancer Potential

A significant area of investigation focuses on the compound's ability to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and survival. For instance, studies have shown that derivatives of pyridine compounds can effectively inhibit c-Met and VEGFR-2, both of which are implicated in tumor growth and metastasis.

Table 1: Inhibition Potency of Pyridine Derivatives

CompoundTarget ReceptorIC50 (μM)
This compoundc-MetTBD
4-Fluoro-2-(benzyloxy)pyridineVEGFR-20.11
2-Fluoro-4-(pyrazolone) derivativec-Met, VEGFR-20.19

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound likely binds to the ATP-binding sites of RTKs, inhibiting their phosphorylation and subsequent signaling pathways that lead to cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the fluorobenzyloxy group may enhance binding affinity and selectivity towards targeted receptors.

Case Studies and Research Findings

  • Dual Inhibition Studies : Research has demonstrated that certain derivatives of pyridine compounds show dual inhibition capabilities against c-Met and VEGFR-2, suggesting a promising avenue for developing multi-targeted cancer therapies .
  • Enzyme Inhibition : Investigations into the inhibition of serine hydrolases have revealed that modifications in the pyridine structure can significantly affect enzyme selectivity and potency .
  • Pharmacokinetic Profiles : Studies on similar compounds indicate that modifications can also influence pharmacokinetic properties such as bioavailability and metabolic stability, critical factors for drug development .

Properties

IUPAC Name

4-bromo-2-[(2-fluorophenyl)methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c13-10-5-6-15-12(7-10)16-8-9-3-1-2-4-11(9)14/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTVJTYQHGDLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=NC=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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